2-Bromo-4-iodopyridine
Overview
Description
2-Bromo-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3BrIN. It is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. This compound is characterized by the presence of both bromine and iodine atoms on the pyridine ring, which makes it a versatile building block for further chemical transformations.
Mechanism of Action
Target of Action
2-Bromo-4-iodopyridine is a versatile reagent used in organic synthesis. It primarily targets carbon atoms in organic molecules, where it can participate in various types of coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling. In the Suzuki–Miyaura cross-coupling reaction, for example, this compound can react with boron reagents to form new carbon-carbon bonds . This reaction is facilitated by a palladium catalyst and a base .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involving this compound can be used to synthesize a wide range of organic compounds, including pharmaceuticals and agrochemicals . The resulting products can then participate in various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the temperature, the choice of solvent, and the presence of a base . Additionally, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-iodopyridine can be synthesized from 2-bromopyridine through a process known as the “halogen dance.” This involves the use of lithium diisopropylamide (LDA) and iodine (I2) to achieve the desired substitution . The reaction typically proceeds under mild conditions, making it an efficient method for producing this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar halogenation techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine (PPh3), are commonly used. The reactions are often conducted in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include aminopyridines, thiopyridines, and alkoxypyridines.
Coupling Products: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-4-iodopyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the preparation of pharmaceutical intermediates, which are crucial for the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and dyes, contributing to advancements in agriculture and textile industries
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodopyridine
- 2-Chloro-4-iodopyridine
- 2-Fluoro-4-iodopyridine
Uniqueness
2-Bromo-4-iodopyridine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This unique arrangement allows for selective reactions that are not possible with other halogenated pyridines. For example, the combination of bromine and iodine provides distinct reactivity patterns in cross-coupling reactions, making it a valuable intermediate for the synthesis of biaryl compounds and other complex molecules .
Properties
IUPAC Name |
2-bromo-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKRNLGLZYOVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359989 | |
Record name | 2-bromo-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100523-96-4 | |
Record name | 2-bromo-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.